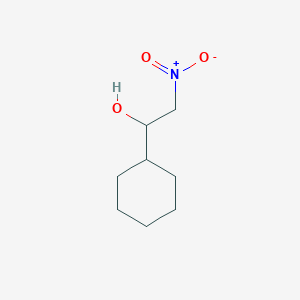

1-Cyclohexyl-2-nitroethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-cyclohexyl-2-nitroethanol |

InChI |

InChI=1S/C8H15NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |

InChI Key |

QAOFQUYFFYEOET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Elaborate Synthetic Methodologies for 1 Cyclohexyl 2 Nitroethanol

Canonical Henry Reaction Pathways for 1-Cyclohexyl-2-nitroethanol Synthesis

The fundamental approach to synthesizing this compound involves the reaction between cyclohexanecarboxaldehyde (B41370) and nitromethane (B149229). This transformation can be facilitated by various catalytic methods, ranging from traditional base catalysis to more sophisticated metal-catalyzed systems.

Overview of Reactant Components: Cyclohexanecarboxaldehyde and Nitromethane

The primary reactants in the synthesis of this compound are cyclohexanecarboxaldehyde and nitromethane. Cyclohexanecarboxaldehyde serves as the electrophilic carbonyl component, while nitromethane, after deprotonation, acts as the nucleophile. The acidity of the α-protons of nitromethane allows for the formation of a nitronate ion in the presence of a base, which then attacks the carbonyl carbon of cyclohexanecarboxaldehyde. organic-chemistry.org

Traditional Base-Catalyzed Approaches

The Henry reaction is classically catalyzed by a base. organic-chemistry.org The base deprotonates nitromethane to form the reactive nitronate anion. This anion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanecarboxaldehyde. Subsequent protonation of the resulting alkoxide yields this compound. While effective, traditional base-catalyzed methods can sometimes be limited by side reactions, such as dehydration of the β-nitro alcohol product to form a nitroalkene, particularly when using aryl aldehydes. thieme-connect.com The choice of base and reaction conditions is crucial to maximize the yield of the desired β-nitro alcohol. In some instances, the reaction can proceed even in tap water without the addition of a catalyst, highlighting the intrinsic reactivity of the starting materials. thieme-connect.com

Metal-Catalyzed Henry Reactions

To enhance selectivity, particularly enantioselectivity, and to achieve milder reaction conditions, various metal-based catalysts have been developed for the Henry reaction. These catalysts often involve a metal center coordinated to a chiral ligand, which creates a chiral environment for the reaction to occur, leading to the preferential formation of one enantiomer of the product.

Copper complexes are among the most extensively studied catalysts for the asymmetric Henry reaction due to copper's low cost, ready availability, and relatively low toxicity. niscpr.res.in Both Copper(I) and Copper(II) salts, in combination with a variety of chiral ligands, have been shown to be effective.

Chiral bis(oxazoline) (BOX) ligands, salen-type ligands, and various diamine derivatives are commonly employed to induce enantioselectivity. hep.com.cndoi.org For instance, a complex formed from a C1-symmetric primary-secondary diamine and CuBr was found to efficiently catalyze the Henry reaction between various aldehydes and nitroalkanes, affording β-nitroalkanols in good yields and high enantioselectivities. hep.com.cn Similarly, copper(II) acetate (B1210297) complexed with a bis(trans-cyclohexane-1,2-diamine)-based ligand has proven to be an efficient catalyst for the enantioselective Henry reaction of aromatic aldehydes with nitromethane. mdpi.com The reaction conditions, such as the ligand-to-copper ratio, solvent, and temperature, are critical for achieving high yields and enantiomeric excesses. mdpi.com In the synthesis of (R)-1-Cyclohexyl-2-nitroethanol, a 70% yield was achieved using a specific C1-symmetric primary-secondary diamine ligand with CuBr. hep.com.cn Another study reported a 78.4% enantiomeric excess for the same compound using a different copper-based catalytic system. nih.govacs.org

Table 1: Copper-Catalyzed Synthesis of this compound

| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| CuBr / C1-symmetric primary-secondary diamine | Diamine | 70 | Not specified | hep.com.cn |

| Cu(OAc)₂·H₂O / 2-amino-1,2-diphenylethanol (B1215729) derivative | Amino alcohol | Not specified | 78.4 | nih.govacs.org |

| Cu(OAc)₂ / Ligand 1 (bis(trans-cyclohexane-1,2-diamine)-based) | Diamine | 83 | 21 | mdpi.com |

Indium has emerged as a useful metal in promoting carbon-carbon bond-forming reactions, including the Henry reaction. thieme-connect.de Indium-mediated reactions are often characterized by their tolerance to aqueous media. thieme-connect.de While stoichiometric amounts of indium have been used, catalytic systems are more desirable. An economical method involves the use of zinc in the presence of a catalytic amount of indium for the addition of bromonitroalkanes to aldehydes. researchgate.net This indium-catalyzed Henry reaction has been shown to be more efficient than the classic base-catalyzed reaction in terms of yields and substrate scope. researchgate.net Specifically for the synthesis of this compound, an indium-mediated reductive debromination of 2-bromo-1-cyclohexyl-2-nitroethanol has been developed. thieme-connect.de This method avoids the use of toxic reagents like tri-n-butyltin hydride. thieme-connect.de The optimal conditions for this transformation involved the use of indium metal in the presence of a palladium catalyst and indium(III) chloride in an aqueous medium. thieme-connect.de

Table 2: Indium-Mediated Synthesis of this compound from 2-bromo-1-cyclohexyl-2-nitroethanol

| Reagent System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| In / Pd(PPh₃)₄ / InCl₃ | THF/H₂O | 92 | thieme-connect.de |

Scandium(III) triflate (Sc(OTf)₃) is a water-resistant Lewis acid that has demonstrated remarkable catalytic activity in a variety of organic transformations, including the Henry reaction. researchgate.netorganic-chemistry.org Its stability in aqueous solutions makes it an environmentally friendly catalyst. organic-chemistry.org While specific data for the Sc(OTf)₃-catalyzed synthesis of this compound is not prevalent in the provided context, the general utility of scandium triflate in activating carbonyl compounds suggests its potential applicability. organic-chemistry.orgbridgewater.edu For instance, Shibasaki's rare earth alkali metal BINOLate frameworks, which can include scandium, have been used in catalytic Henry reactions, furnishing (R)-1-cyclohexyl-2-nitroethanol with high yield and enantioselectivity. acs.org A catalytic system using a lanthanide-lithium-BINOL complex (where the lanthanide can be a rare earth metal like scandium) with cyclohexanecarboxaldehyde and nitromethane yielded the product in 95% yield and 90% enantiomeric excess. acs.org

Table 3: Rare Earth Metal-Catalyzed Synthesis of (R)-1-Cyclohexyl-2-nitroethanol

| Catalyst System | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Lanthanide-Lithium-BINOL complex | Cyclohexanecarboxaldehyde, Nitromethane | 95 | 90 | acs.org |

Organocatalytic Systems for this compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. For the Henry reaction, chiral amines and their derivatives are commonly employed. hep.com.cnnih.gov These catalysts operate through various activation modes, including the formation of iminium ions or hydrogen bonding interactions.

Cinchona alkaloid-derived catalysts, for example, have been successfully applied to the aza-Henry reaction, a related transformation. unibo.it In the context of synthesizing this compound, a C1-symmetric primary-secondary diamine ligand in combination with a copper(I) salt has been utilized. hep.com.cn This system, in the presence of N-methylmorpholine as a base, afforded (R)-1-cyclohexyl-2-nitroethanol in 70% yield. hep.com.cn While the specific enantiomeric excess for this particular product was not detailed in the provided excerpt, the methodology demonstrated effectiveness for a range of aldehydes. hep.com.cn

Innovations in Catalyst-Free and Aqueous Media Protocols

The development of synthetic methods that minimize the use of catalysts and organic solvents aligns with the principles of green chemistry. While the Henry reaction typically requires a base, and asymmetric versions rely on chiral catalysts, some progress has been made in developing more environmentally benign protocols.

Reactions in aqueous media are of particular interest. thieme-connect.decsic.esresearchgate.net For instance, a procedure for the reductive debromination of 2-bromo-1-cyclohexyl-2-nitroethanol to this compound has been developed using indium metal in an aqueous medium. thieme-connect.de This specific reaction is not a direct Henry reaction but represents a transformation of a derivative of the target compound under aqueous conditions. The development of a truly catalyst-free, direct Henry reaction between cyclohexanecarboxaldehyde and nitromethane in water remains a significant challenge due to the low reactivity of the substrates under these conditions. However, the broader field of aqueous organic synthesis continues to evolve, offering potential future pathways. csic.esresearchgate.net

Silyl (B83357) Nitronate Mediated Nitro-Aldol Reactions

An alternative approach to the traditional Henry reaction involves the use of silyl nitronates as activated nitroalkane surrogates. rsc.orguwindsor.ca These reagents can be prepared from primary or secondary nitroalkanes and subsequently reacted with aldehydes in the presence of a fluoride (B91410) source. rsc.org This method, often referred to as the Seebach-Colvin reaction, can offer improved yields and diastereoselectivity compared to the base-catalyzed Henry reaction.

The reaction of a silyl nitronate derived from nitromethane with cyclohexanecarboxaldehyde, catalyzed by a chiral quaternary ammonium (B1175870) fluoride salt, has been shown to produce the corresponding silylated nitroaldol. uwindsor.ca While specific results for cyclohexanecarboxaldehyde are not extensively detailed in the provided literature, the methodology has been successfully applied to a range of aromatic aldehydes, yielding products with high anti-diastereoselectivity and enantioselectivity. uwindsor.ca Subsequent deprotection of the silyl ether furnishes the desired this compound.

Biocatalytic Strategies for Enantiomerically Enriched this compound

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. sphinxsai.comunipd.it Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity.

An indirect biocatalytic route to enantiomerically enriched this compound involves the asymmetric reduction of the corresponding α-nitroketone, 1-cyclohexyl-2-nitroethanone. researchgate.netkfupm.edu.sa This strategy relies on the ability of certain enzymes, particularly alcohol dehydrogenases (ADHs), to selectively reduce a ketone to a chiral alcohol. kfupm.edu.sa

Whole cells of the yeast Candida parapsilosis ATCC 7330 have been successfully employed for this transformation. researchgate.net The biocatalyst exhibits high chemoselectivity, reducing the keto group in preference to the nitro group. The asymmetric reduction of 1-cyclohexyl-2-nitroethanone using this method yielded the corresponding (R)-alcohol with an enantiomeric excess of up to 79% and a yield of up to 74%. researchgate.net This biocatalytic approach is performed in water with ethanol (B145695) as a cosolvent and glucose as a cosubstrate, highlighting its green credentials. researchgate.net

Table 2: Biocatalytic Reduction of 1-Cyclohexyl-2-nitroethanone

| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Candida parapsilosis ATCC 7330 | (R) | up to 74 | up to 79 |

Application of Specific Biocatalysts (e.g., Candida parapsilosis ATCC 7330)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally benign conditions. mdpi.cominnosyn.com The yeast Candida parapsilosis ATCC 7330, in particular, has been identified as a versatile and effective whole-cell biocatalyst for various oxidation-reduction reactions, including the synthesis of optically pure secondary alcohols. researchgate.netresearchgate.net This strain is a rich source of stereospecific oxidoreductases, such as (R)-specific and (S)-specific carbonyl reductases (CpCR and SRED), which are capable of asymmetrically reducing ketones. researchgate.netrsc.org

The application of Candida parapsilosis ATCC 7330 has been successfully demonstrated in the enantioselective reduction of 1-cyclohexyl-2-nitroethanone to produce (R)-1-cyclohexyl-2-nitroethanol. researchgate.net This biotransformation is highly chemoselective, with the catalyst reducing the keto group in preference to the nitro group. researchgate.net The use of whole cells simplifies the process, as it avoids the need for purification of the specific enzymes involved. researchgate.netresearchgate.net Confocal microscopy studies have suggested that the redox reactions catalyzed by this yeast occur in its large vacuoles. researchgate.net

Optimization of Biocatalytic Reaction Conditions

Optimizing reaction conditions is a critical step in developing any efficient biocatalytic process. mdpi.com For the asymmetric reduction of aliphatic nitro ketones using Candida parapsilosis ATCC 7330, specific conditions have been optimized to achieve high yields and enantiomeric excess in significantly reduced reaction times. researchgate.net

Table 1: Biocatalytic Reduction of α-Nitroketones by Candida parapsilosis ATCC 7330 researchgate.net

| Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Cyclohexyl-2-nitroethanone | R | up to 74 | up to 79 |

| 1-Nitro-butan-2-one | R | up to 74 | up to 79 |

| 1-Nitro-pentan-2-one | R | up to 74 | up to 79 |

| 1-Nitro-hexan-2-one | S | up to 76 | up to 81 |

| 1-Nitro-heptan-2-one | S | up to 76 | up to 81 |

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to preferentially form one diastereomer over others when a compound has multiple stereocenters. The synthesis of this compound via the Henry (nitroaldol) reaction between cyclohexanecarbaldehyde and a nitroalkane creates two adjacent stereocenters, leading to the possibility of syn and anti diastereomers.

Control of Diastereomeric Ratios

The control of diastereomeric ratios can be achieved by carefully selecting the reactants. A notable strategy involves the use of bromonitromethane (B42901) instead of nitromethane in the addition to aldehydes. thieme-connect.de While the addition of nitromethane to certain sugar aldehydes gives moderate to good diastereoselectivity, the use of bromonitromethane can lead to excellent anti-selectivity. thieme-connect.de This improved diastereoselection is a key advantage. The resulting 2-bromo-2-nitroalkanol can then be converted to the desired nitroalkanol via reductive debromination. thieme-connect.de For instance, 2-bromo-1-cyclohexyl-2-nitroethanol was used as a model substrate to optimize an indium-mediated debromination procedure, which proceeds smoothly while preserving the stereochemistry of the existing stereogenic centers. thieme-connect.de

Ligand and Catalyst Design for Diastereocontrol

The design of the catalyst and associated ligands is paramount for controlling stereochemistry. In some catalytic systems, the choice of metal salt or ligand can dramatically influence or even reverse the diastereoselectivity. scispace.com For example, in certain 1,3-dipolar cycloaddition reactions, the use of a nitroalkene with an aliphatic cyclohexyl group was observed to cause a reversal in diastereoselectivity. scispace.com While many studies focus on enantiocontrol, the principles of matching the ligand, metal, and substrate to control the spatial arrangement of reactants during the transition state are fundamental to achieving diastereocontrol.

Table 2: Optimization of Indium-Mediated Debromination of 2-bromo-1-cyclohexyl-2-nitroethanol thieme-connect.de

| Entry | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, In, InCl₃ | THF–H₂O | 93 |

| 2 | Pd(PPh₃)₄, In | THF–H₂O | NR |

| 3 | Pd(PPh₃)₄, InCl₃ | THF–H₂O | NR |

| 4 | In, InCl₃ | THF–H₂O | Poor |

| 8 | Pd(PPh₃)₄, Zn, InCl₃ | THF–H₂O | NR |

Enantioselective Synthesis of this compound

The enantioselective Henry reaction is the most common method for synthesizing optically active this compound. This reaction involves the addition of nitromethane to cyclohexanecarbaldehyde, guided by a chiral catalyst to produce a specific enantiomer, either (R) or (S).

Development of Chiral Catalysts and Ligands for Asymmetric Induction

A wide array of chiral catalysts and ligands has been developed to induce asymmetry in the Henry reaction. These systems typically involve a metal center, such as copper or cobalt, coordinated to a meticulously designed chiral organic ligand.

C₁-Symmetric Diamines: Chiral C₁-symmetric primary-secondary diamines have been employed as effective ligands in the Henry reaction. hep.com.cn

Bisisoquinoline (BIQ) Ligands: Novel chiral 1,3-bisisoquinoline ligands have been synthesized and used in copper-catalyzed Henry reactions, demonstrating good yields and enantioselectivities without the need for additives or strict anhydrous conditions. ntu.edu.sg

Salen Ligands: C₂-symmetric salen ligands complexed with metals like Co(II) or Yb(III) have been shown to catalyze the reaction effectively. doi.org Interestingly, by using the same chiral salen ligand, it is possible to obtain either the (R) or (S) product by switching the metal center from Yb(III) to Co(II), demonstrating a reversal of enantioselectivity. doi.org For the reaction between cyclohexanecarbaldehyde and nitromethane, the Co(II) complex gave the (S)-product with 65% yield and 87% ee, while the Yb(III) complex yielded the (R)-product with 67% yield and 82% ee. doi.org

Immobilized Catalysts: For improved reusability and process scalability, chiral ligands have been immobilized on supports. For example, a chiral ligand was anchored to azido-modified magnetic nanoparticles and used with copper acetate to catalyze the Henry reaction, yielding (R)-1-cyclohexyl-2-nitroethanol with 78% ee. acs.org

These examples highlight the diversity of strategies used to achieve high enantioselectivity, focusing on the rational design of the ligand structure and the choice of the metallic center to create a specific chiral environment for the reaction.

Table 3: Enantioselective Synthesis of this compound via Henry Reaction

| Catalyst System (Metal + Ligand) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cu(I) + C₁-Symmetric Diamine | R | 70 | 68 | hep.com.cn |

| Cu Complex | S | - | 99 | rsc.org |

| Co(OAc)₂ + (S)-Salen Ligand | S | 65 | 87 | doi.org |

| Yb(OⁱPr)₃ + (S)-Salen Ligand | R | 67 | 82 | doi.org |

| Cu(OAc)₂ + Immobilized Ligand | R | - | 78.4 | acs.org |

| (R)-BIQ Ligand | R | 70 | - | ntu.edu.sg |

Factors Governing Enantiomeric Excess (ee) in Reaction Outcomes

The enantiomeric excess (ee) in the synthesis of this compound via the asymmetric Henry reaction—the coupling of cyclohexanecarboxaldehyde and a nitroalkane—is highly sensitive to a range of reaction parameters. niscpr.res.inresearchgate.net The interplay between the catalyst, solvent, temperature, and additives creates a complex environment where subtle changes can lead to significant variations in stereoselectivity.

Catalyst and Ligand Structure: The choice of the metal center and the architecture of the chiral ligand are paramount. Copper(II) complexes are frequently employed, often coordinated with chiral ligands derived from 1,2-diaminocyclohexane or amino alcohols. mdpi.comresearchgate.net For instance, a catalyst system using a C1-symmetric chiral diamine ligand with a copper(II) source has been shown to produce (R)-1-Cyclohexyl-2-nitroethanol with a 70% yield and 68% ee. hep.com.cn The steric and electronic properties of the ligand dictate the chiral environment around the metal center, directly influencing how the reactants are oriented in the transition state. researchgate.netacs.org The use of C2-symmetric salen ligands with different metal ions like Co(II) or Yb(III) can even lead to a reversal of enantioselectivity, affording either the (S) or (R) product. doi.org

Solvent Effects: The reaction solvent plays a crucial role in both yield and enantioselectivity. nih.gov In studies using copper(II) complexes, polar protic solvents like ethanol and 2-propanol have proven effective. mdpi.comnih.gov For example, a copper(II) acetate catalyst with a bis(trans-cyclohexane-1,2-diamine)-based ligand in ethanol at 0°C yielded the product with 21% ee. mdpi.com In another case, using a different ligand in 2-propanol at room temperature gave an enantiomeric excess of 78.4%. acs.orgnih.gov The solvent can influence the solubility of the catalyst, the stability of the transition state, and the aggregation state of the catalytic complex. nih.gov

Temperature: Reaction temperature is a critical factor for controlling enantioselectivity, with lower temperatures generally favoring higher ee values. nih.gov However, this often comes at the cost of longer reaction times or lower yields. For instance, in a reaction catalyzed by a Yb(O_i_Pr)₃ complex with a salen ligand, an improvement in ee was observed when the temperature was adjusted. doi.org Similarly, when testing a copper(II) complex, performing the reaction at -20 °C on a similar aldehyde substrate improved the enantiomeric excess compared to room temperature. acs.org

Additives and Reactant Ratios: The presence of additives, such as bases or co-catalysts, can significantly impact the reaction. nih.gov In some systems, the reaction proceeds without any additional base. mdpi.com In others, the addition of a base like triethylamine (B128534) is necessary, though it can sometimes decrease enantioselectivity. doi.org The concentration of the reactants, particularly the nitroalkane, can also be a governing factor. One study noted that increasing the equivalents of nitromethane from one to five resulted in an enhanced enantioselection from 75% to 93% ee for a related reaction, suggesting an equilibrium between bound and unbound nitroalkane. rsc.org A catalytic study using a Shibasaki rare earth metal BINOLate framework found that using 10 equivalents of nitromethane relative to cyclohexanecarboxaldehyde produced (R)-1-cyclohexyl-2-nitroethanol in 95% yield and 90% ee. acs.org

Strategies for Enhancing Enantioselectivity

Researchers have developed several strategies to improve the enantioselectivity of the synthesis of this compound and related β-nitro alcohols. These strategies focus on refining the catalyst system and optimizing reaction conditions.

Ligand Modification and Design: A primary strategy involves the rational design and synthesis of novel chiral ligands. hep.com.cn By modifying the ligand scaffold, for example, by replacing a binaphthyl azepine ring with a simpler isoindoline, researchers created a more stable and effective catalyst that yielded products with excellent enantiomeric excess. rsc.org The development of C1-symmetric ligands, as opposed to the more common C2-symmetric versions, has also been explored to fine-tune the chiral pocket of the catalyst. hep.com.cnorgsyn.org

Catalyst Immobilization: To address issues of catalyst cost and recyclability, a significant strategy has been the immobilization of homogeneous catalysts onto solid supports. Functionalized magnetic nanoparticles have been used as a support for chiral β-amino alcohol ligands. acs.orgnih.gov This approach not only allows for easy recovery of the catalyst using an external magnet but can also maintain or even improve catalytic activity and enantioselectivity. nih.gov For example, a copper(II) catalyst anchored to magnetic nanoparticles provided (R)-1-Cyclohexyl-2-nitroethanol with a 78.4% ee. acs.org Similarly, MCM-41, a mesoporous silica (B1680970) material, has been used to support a chiral copper(II) salen complex, which was then successfully used in asymmetric Henry reactions and could be recycled multiple times. researchgate.net

Control of Enantioselectivity via Metal Ion Choice: A sophisticated strategy involves using the same chiral ligand but switching the metal ion to invert the resulting stereochemistry. It has been demonstrated that a chiral salen ligand complexed with Co(II) acetate produces (S)-nitroalcohols, while the same ligand complexed with Yb(III) isopropoxide yields the (R)-enantiomer. doi.org This allows access to both enantiomers of the product from a single chiral source. doi.org

Flow Chemistry: The use of continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, which can be leveraged to optimize selectivity. While challenges such as catalyst precipitation can occur, flow systems have been successfully used for Henry reactions, demonstrating good yields in short reaction times and offering a pathway for safer scale-up, particularly with energetic reagents like nitromethane. cardiff.ac.uk

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of this compound has been achieved through various catalytic systems, primarily focusing on the asymmetric Henry reaction. The efficiency (yield) and stereoselectivity (enantiomeric excess) are key metrics for comparing these methods. The data below highlights the performance of different catalysts under specific conditions.

| Catalyst System | Ligand/Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |

| Cu(OAc)₂ | (S)-5 (Salen-type) + Co(OAc)₂ | MeOH/THF | 15 | 65 | 90 (S) | doi.org |

| Cu(OAc)₂ | (S)-5 (Salen-type) + Yb(O_i_Pr)₃ | MeOH | RT | 67 | 60 (R) | doi.org |

| Cu(OAc)₂·H₂O | Nanoparticle-supported amino alcohol | 2-Propanol | RT | 55 | 78 (R) | acs.orgnih.gov |

| Cu(OAc)₂·H₂O | C₁-symmetric diamine | Not Specified | RT | 70 | 68 (R) | hep.com.cn |

| La-Li₃-(BINOLate) (1-Pr) | BINOL | THF | -40 | 95 | 90 (R) | acs.org |

| Cu(I)Cl | (R)-161 (Bisisoquinoline) | Not Specified | Not Specified | 70 | Not Specified | ntu.edu.sg |

| Cu(OAc)₂ | Bis(trans-cyclohexane-1,2-diamine) ligand | Ethanol | 0 | 21 | 21 | mdpi.com |

| Cu(OTf)₂ | Tetrahydrosalen ligand | Not Specified | Not Specified | High | Good | researchgate.net |

The comparative data reveals that the choice of the complete catalytic system—comprising the metal, ligand, and solvent—is critical for achieving high yield and enantioselectivity. The Shibasaki heterobimetallic catalyst (La-Li₃-BINOLate) demonstrates exceptional performance, providing a 95% yield with 90% ee at low temperatures. acs.org The Co(II)-salen system also shows high enantioselectivity (90% ee) with a respectable yield. doi.org

Catalyst immobilization on nanoparticles offers a practical advantage of recyclability while still providing good enantioselectivity (78% ee) and a moderate yield of 55%. acs.orgnih.gov Other copper-based systems provide more modest results. For instance, the C1-symmetric diamine ligand gave a 68% ee, and the bis(diamine) ligand resulted in a low 21% ee under the reported conditions. mdpi.comhep.com.cn This analysis underscores that there is no single universal catalyst for the Henry reaction; instead, high selectivity is achieved through careful tuning of the ligand structure and reaction parameters for a specific substrate like cyclohexanecarboxaldehyde.

Advanced Reactivity and Derivatization of 1 Cyclohexyl 2 Nitroethanol

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, including reduction to amines and dehydration to nitroalkenes.

Reductive Conversions to Amine and Amine Derivatives

The reduction of the nitro group in β-nitro alcohols is a key transformation that leads to the formation of valuable β-amino alcohols. wikipedia.org These compounds are significant precursors in the synthesis of various pharmaceuticals. The reduction of 1-Cyclohexyl-2-nitroethanol yields 2-amino-1-cyclohexylethanol.

A common method for this reduction is catalytic hydrogenation. Various catalysts and conditions can be employed to achieve this transformation. Polymer-bound catalysts, for instance, have been successfully used for the hydrogenation of both aromatic and aliphatic nitro compounds. wku.edu Metals such as palladium, platinum, nickel, and rhodium can be attached to a polymer support, offering advantages over traditional homogeneous and heterogeneous catalysts. wku.edu Another approach involves transfer hydrogenation, where a hydrogen donor like methanol is used in the presence of a catalyst such as Palladium on carbon (Pd/C). nih.govacs.org

Historically, stoichiometric reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) have been used for the reduction of aromatic nitro compounds, a process known as the Bechamp reduction. nih.govacs.org However, catalytic methods are generally preferred due to their efficiency and milder reaction conditions.

| Precursor | Product | Reagents and Conditions |

| This compound | 2-amino-1-cyclohexylethanol | H₂, Pd/C, Ethanol (B145695) |

| 2-Nitro-1-phenylethanol | 2-Amino-1-phenylethanol | LiAlH₄ |

| Aromatic Nitro Compounds | Aromatic Amines | Sn/HCl or Fe/HCl |

Dehydration Reactions to Generate Nitroalkenes

The dehydration of β-nitro alcohols, such as this compound, is a synthetically useful reaction that produces nitroalkenes. wikipedia.org In this case, the product is (2-nitrovinyl)cyclohexane. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com

Nitroalkenes are valuable synthetic intermediates. wikipedia.org They can act as precursors for the synthesis of various compounds, including phenethylamines and amphetamines, where the nitroalkene is reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Several methods can be employed for the dehydration of β-nitro alcohols. A common laboratory method involves refluxing the nitro alcohol in glacial acetic acid with a catalyst like ammonium (B1175870) acetate (B1210297). mdma.ch Another approach utilizes phthalic anhydride. When a 2-nitroalcohol is heated with phthalic anhydride, it forms a phthalic ester intermediate, which then eliminates a molecule of phthalic acid to yield the nitroalkene. sci-rad.com

| Starting Material | Product | Reagents and Conditions |

| This compound | (2-nitrovinyl)cyclohexane | Phthalic Anhydride, Heat |

| Benzaldehyde and Nitroalkanes | β-Nitrostyrenes | Ammonium acetate, Acetic acid, Reflux |

| Styrenes | β-Nitrostyrenes | Iodine, CuO·HBF₄, NaNO₂, Acetonitrile |

Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com For this compound, this would involve reaction with a carboxylic acid like acetic acid in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to yield 1-cyclohexyl-2-nitroethyl acetate.

| Reaction Type | Reactants | Product |

| Esterification | This compound, Acetic Acid, H₂SO₄ | 1-cyclohexyl-2-nitroethyl acetate |

| Etherification (General) | Alcohol, Sodium Hydride, Alkyl Halide | Ether |

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-cyclohexyl-2-nitroethanone. Various oxidizing agents can be used for the oxidation of secondary alcohols. masterorganicchemistry.com

One classic method for oxidizing α-nitro alcohols to α-nitro ketones involves the use of chromate reagents like potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. nih.gov This method has been shown to be effective for a series of alkyl and aryl α-nitro alcohols, resulting in the easy isolation of pure nitro ketones. nih.gov Other general methods for oxidizing secondary alcohols include the use of pyridinium chlorochromate (PCC) and the Swern oxidation. nih.gov

| Substrate | Product | Oxidizing Agent |

| This compound | 1-cyclohexyl-2-nitroethanone | K₂Cr₂O₇ / H₂SO₄ |

| Secondary Alcohols (General) | Ketones | Pyridinium chlorochromate (PCC) |

| Secondary Alcohols (General) | Ketones | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) |

Utility in Subsequent Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable precursors for various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity. researchgate.netillinois.eduwikipedia.org

The nitroalkene, (2-nitrovinyl)cyclohexane, derived from the dehydration of this compound, is a particularly useful intermediate. As a Michael acceptor, it can react with a wide range of nucleophiles in Michael addition reactions to form new carbon-carbon bonds. researchgate.net For example, the reaction of (2-nitrovinyl)cyclohexane with a Grignard reagent or an organocuprate can lead to the formation of a new carbon-carbon bond at the β-position relative to the nitro group.

Furthermore, the nitroalkane products resulting from the reduction of nitroalkenes can be converted into other useful functional groups, expanding their synthetic utility. mdpi.com The versatility of the nitro group allows for its transformation into amines, ketones, or other functionalities, which can then participate in a wide array of subsequent C-C bond-forming reactions.

| Derivative of this compound | Reaction Type | Reactant | Product Type |

| (2-nitrovinyl)cyclohexane | Michael Addition | Enolates, Organocuprates | Functionalized Cyclohexyl Nitroalkanes |

| (2-nitrovinyl)cyclohexane | Diels-Alder Reaction | Conjugated Dienes | Cyclohexene Derivatives |

| 2-amino-1-cyclohexylethanol | Amide Coupling | Carboxylic Acids | Amides |

Michael Addition Reactions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). Nitroalkanes are effective nucleophiles (Michael donors) in this reaction after deprotonation by a base to form a resonance-stabilized nitronate ion.

In the context of this compound, the proton on the carbon bearing the nitro group (the α-carbon) can be abstracted by a suitable base. The resulting nitronate anion can then participate as a nucleophile in a Michael addition. This reaction is a powerful tool for creating a new carbon-carbon bond at the β-position of the Michael acceptor, leading to the formation of highly functionalized molecules. The general mechanism involves the 1,4-addition of the nitronate to the conjugated system, followed by protonation of the resulting enolate to yield a γ-nitro carbonyl compound.

While the Michael addition is a well-established reaction for nitroalkanes, specific examples detailing the use of this compound as the Michael donor are not extensively documented in dedicated studies. However, based on the known reactivity of similar nitro compounds, its expected reaction with various Michael acceptors can be predicted. These reactions would yield complex structures containing a 1,4-dicarbonyl relationship or its equivalent, which are valuable intermediates in organic synthesis.

Table 1: Predicted Products from Michael Addition of this compound

| Michael Acceptor | Predicted Product Structure | Product Class |

|---|---|---|

| Methyl vinyl ketone | 4-nitro-5-cyclohexyl-5-hydroxypentan-2-one | γ-Nitro Ketone |

| Acrylonitrile | 4-cyclohexyl-4-hydroxy-3-nitrobutanenitrile | γ-Nitro Nitrile |

This table illustrates the expected outcomes based on established Michael reaction principles.

Mannich Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful method for the synthesis of β-nitroamines. nih.gov This reaction involves the nucleophilic addition of a nitroalkane (or its corresponding nitronate anion) to an imine electrophile. nih.gov The products, β-nitroamines, are highly valuable synthetic intermediates because the two nitrogen-containing functional groups can be selectively manipulated. nih.gov For instance, reduction of the nitro group leads to 1,2-diamines, while other transformations can yield α-amino ketones or α-amino acids.

For this compound, treatment with a base would generate the nucleophilic nitronate. This nitronate can then attack an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. The reaction forges a new carbon-carbon bond and creates a product with vicinal nitro and amino functionalities, as well as the pre-existing hydroxyl group. This transformation can generate up to two new stereocenters, making stereoselective variants of this reaction particularly important in asymmetric synthesis. nih.gov

Although the nitro-Mannich reaction is a cornerstone of organic synthesis for constructing nitrogen-containing molecules, specific literature detailing the reaction of this compound is sparse. Nevertheless, its reactivity is expected to mirror that of other secondary nitroalcohols.

Table 2: Predicted Products from Nitro-Mannich Reaction of this compound

| Imine Reactant (from Aldehyde + Amine) | Predicted Product Structure | Product Class |

|---|---|---|

| N-Benzylidenemethanamine (from Benzaldehyde + Methylamine) | 1-Cyclohexyl-2-nitro-1-(N-methyl-N-phenylmethyl)ethanamine | β-Nitroamine |

This table illustrates the expected outcomes based on established nitro-Mannich reaction principles.

Strategic Derivatization for Enhanced Synthetic Utility

The synthetic value of this compound is significantly enhanced by strategic derivatization of its functional groups. The aliphatic nitro group is exceptionally versatile and can be transformed into a variety of other functionalities, most notably amines and carbonyls.

A primary strategic derivatization is the reduction of the nitro group to a primary amine. This transformation converts this compound into 2-amino-1-cyclohexylethanol. This product belongs to the class of 1,2-amino alcohols (or β-amino alcohols), which are crucial chiral building blocks in the synthesis of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. A variety of reagents can accomplish this reduction, including catalytic hydrogenation (e.g., using H₂ with catalysts like Palladium on carbon or Raney Nickel) or chemical reducing agents. The resulting chiral 2-amino-1-cyclohexylethanol features two functional groups that can be further and selectively modified.

Another powerful transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively) under oxidative or reductive conditions. For this compound, the Nef reaction would transform the nitromethyl group into a formyl group, yielding α-hydroxy-cyclohexaneacetaldehyde. These α-hydroxy aldehydes are useful precursors for various heterocyclic and carbocyclic systems.

These derivatizations underscore the role of this compound as a versatile intermediate, providing access to valuable chiral amines, amino alcohols, and hydroxy aldehydes that are central to modern organic synthesis. nih.govresearchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl vinyl ketone |

| Acrylonitrile |

| Methyl acrylate |

| 4-nitro-5-cyclohexyl-5-hydroxypentan-2-one |

| 4-cyclohexyl-4-hydroxy-3-nitrobutanenitrile |

| Methyl 4-cyclohexyl-4-hydroxy-3-nitrobutanoate |

| N-Benzylidenemethanamine |

| Benzaldehyde |

| Methylamine |

| 1-Cyclohexyl-2-nitro-1-(N-methyl-N-phenylmethyl)ethanamine |

| N-Ethylidenepropan-1-amine |

| Acetaldehyde |

| Propylamine |

| 1-Cyclohexyl-2-nitro-1-(N-propyl-N-ethyl)ethanamine |

| 2-amino-1-cyclohexylethanol |

| Palladium on carbon |

| Raney Nickel |

Mechanistic Investigations of 1 Cyclohexyl 2 Nitroethanol Formation and Reactivity

Detailed Reaction Mechanism Elucidation for Henry Reaction Protocols

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. organic-chemistry.org All steps of the reaction are generally reversible. wikipedia.org The process provides a powerful method for synthesizing valuable β-nitroalcohols, which are precursors to other important functionalized molecules like 1,2-amino alcohols and α-hydroxy carboxylic acids. mdpi.com

The initial and crucial step in the Henry reaction mechanism is the deprotonation of the nitroalkane (nitromethane) at the α-carbon by a base. wikipedia.org This abstraction of an acidic proton, facilitated by the electron-withdrawing nitro group, generates a resonance-stabilized intermediate known as a nitronate. wikipedia.orgresearchgate.net The pKa of many nitroalkanes is approximately 17 in DMSO, making them accessible to deprotonation by common bases. wikipedia.org

The resulting nitronate anion is nucleophilic at both the α-carbon and the oxygen atoms of the nitro group. However, the observed outcome is the attack of the carbon nucleophile on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde (B41370). wikipedia.org This C-C bond formation leads to a β-nitro alkoxide intermediate. wikipedia.org The reaction is typically performed using a catalytic amount of a base to generate the nitronate in situ. mdpi.comyoutube.com

The rate of the Henry reaction is influenced by several factors, including the solvent, catalyst, and substrate structure. Kinetic studies have provided insight into the rate-determining step (RDS) of the reaction. For some catalytic systems, the reaction has shown a second-order dependence on the catalyst concentration, suggesting that the rate-limiting step involves a dimeric form of the catalyst complex in the condensation step. researchgate.net

Solvent choice significantly impacts reaction kinetics. Quantum mechanics/molecular mechanics (QM/MM) simulations have shown that the Henry reaction proceeds more slowly in water than in dimethyl sulfoxide (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.gov In contrast, the weakening of ion-dipole interactions in DMSO is less pronounced, leading to a faster reaction. nih.gov In certain slow, commercially relevant Henry reactions, the addition of a separate aqueous phase to an organic solvent has been found to increase the reaction rate. google.com

Following the nucleophilic addition of the nitronate to the aldehyde, the resulting β-nitro alkoxide is protonated to yield the final 1-Cyclohexyl-2-nitroethanol product. wikipedia.org This proton transfer step is typically rapid and involves the conjugate acid of the base used for the initial deprotonation. wikipedia.org Computational studies have indicated that the subsequent isomerization of the β-nitro alkoxide to the β-nitroethanol nitronate via proton transfer from the β-carbon to the alkoxide is a highly exergonic process. nih.gov

Catalytic activation strategies often employ bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. For instance, organocatalysts like thiourea derivatives can act as bifunctional catalysts, activating the nitronate species and the aldehyde through hydrogen bonding interactions. mdpi.com This dual activation lowers the energy of the transition state, thereby accelerating the reaction. Density functional theory (DFT) investigations have been used to explore these interactions, showing how substrate binding modes to the catalyst's active sites can rationalize the observed stereoselectivity. diva-portal.org Phase transfer catalysts have also been shown to improve reaction yields by stabilizing the intermediate carbanion and inhibiting the retro-Henry reaction. scirp.org

Origins of Stereochemical Control in Asymmetric Syntheses

A significant challenge in the Henry reaction is controlling the stereochemistry, as the reaction can produce a mixture of diastereomers and enantiomers due to its reversibility and the potential for epimerization at the nitro-substituted carbon. wikipedia.org Consequently, much research has been dedicated to developing asymmetric catalytic systems to control the stereochemical outcome. wikipedia.orguwindsor.ca

Understanding the geometry of the transition state is fundamental to explaining the origins of stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for modeling the transition states of the Henry reaction. mdpi.comdiva-portal.org These calculations help generate plausible structures for the stereo-determining transition state, allowing researchers to rationalize the observed enantioselectivity. mdpi.comresearchgate.net For example, DFT calculations have supported proposed activation models where a catalyst interacts with both substrates, with specific transition states being identified as more favorable. mdpi.com

Spectroscopic techniques can also provide experimental insight into transition state properties. Methods have been developed to extract transition state energies and other characteristics from patterns observed in frequency-domain spectra of isomerizing systems. nih.gov While not yet broadly applied to the Henry reaction specifically, these advanced spectroscopic methods hold promise for providing direct experimental validation of computationally predicted transition state structures.

The most common strategy for achieving stereocontrol in the Henry reaction is the use of chiral catalysts. wikipedia.orgniscpr.res.in These catalysts, often metal complexes or organocatalysts, create a chiral environment that favors the formation of one stereoisomer over the others.

Catalyst-Substrate Interaction Models:

Metal-Based Catalysts: Chiral metal complexes, using metals like copper, zinc, and lanthanum, are frequently employed. niscpr.res.inresearchgate.netbeilstein-journals.org In a common model, the catalyst coordinates to both the nitro group of the nitronate and the carbonyl oxygen of the aldehyde, organizing the substrates within a chiral scaffold. wikipedia.orgniscpr.res.in This chelation restricts the possible approach trajectories of the nucleophile to the electrophile, leading to a specific stereochemical outcome. uwindsor.ca The interaction between the catalyst and substrates is often a combination of Lewis acid and Brønsted base functionalities. nih.gov

Organocatalysts: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, often operate through a network of non-covalent interactions, primarily hydrogen bonding. mdpi.comnih.gov Bifunctional organocatalysts can simultaneously activate the aldehyde (electrophile) and the nitroalkane (nucleophile). For instance, a basic site on the catalyst (e.g., a quinuclidine nitrogen) deprotonates the nitroalkane, while an acidic site (e.g., a thiourea or hydroxyl group) hydrogen-bonds to and activates the aldehyde's carbonyl group. mdpi.comnih.gov This dual activation within a defined chiral pocket guides the stereochemical pathway of the reaction.

The table below summarizes the performance of various copper(II) complexes with different chiral ligands in the asymmetric Henry reaction of aldehydes with nitromethane (B149229), illustrating the impact of catalyst structure on enantioselectivity.

| Catalyst Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| (S)-2-(N-(3,5-di-tert-butylsalicylidene)aminomethyl)pyrrolidine | o-nitrobenzaldehyde | 78 | 77 | Not Specified |

| Pyridin-2-yl)imidazolidine-4-one derivative (Ia) | (R)-N-Cbz-3-morpholinecarboxaldehyde | 85 | 91 | S |

| Bis-oxazoline derivative (IV) | (R)-N-Cbz-3-morpholinecarboxaldehyde | 90 | 88 | S |

| Diamine derivative (VIII) | N-Boc-4-piperidinecarboxaldehyde | 88 | 85 | S |

Data adapted from references nih.gov and beilstein-journals.org. The specific structures of the ligands (Ia, IV, VIII) can be found in the cited literature.

Influential Factors on Reaction Outcomes

Steric Hindrance and Substrate Scope Effects

Steric hindrance plays a pivotal role in the Henry reaction, particularly in determining the stereochemical course of the addition. The spatial arrangement and size of substituents on both the aldehyde and the nitroalkane dictate the favored transition state geometry, thereby influencing the diastereoselectivity of the product.

In the formation of this compound, the bulky cyclohexyl group of cyclohexanecarboxaldehyde imposes significant steric demands. According to commonly accepted models for the Henry reaction's transition state, substituents on the reactants tend to orient themselves to minimize steric repulsion. wikipedia.org The large cyclohexyl group will preferentially occupy a position that is anti (away from) the nitro group of the incoming nitromethane nucleophile. wikipedia.orgmdpi.com This steric bias is a key factor in controlling the facial selectivity of the nucleophilic attack on the carbonyl carbon, although the reversibility of the reaction and the potential for epimerization can still lead to a mixture of diastereomers. wikipedia.org

The substrate scope is also intrinsically linked to steric effects. While cyclohexanecarboxaldehyde is a viable substrate, increasing the steric bulk on either the aldehyde or the nitroalkane can significantly impede the reaction. For instance, studies on related reactions have shown that highly substituted or larger-sized substrates can be unfavorable, often resulting in lower yields and slower reaction rates. researchgate.net This is attributed to the increased steric clash in the transition state, which raises the activation energy of the carbon-carbon bond-forming step. One study noted that while nitroethane could be used in place of nitromethane, its reactivity was lower, requiring longer reaction times. researchgate.net This highlights that even a modest increase in steric bulk (from a hydrogen to a methyl group) on the nitroalkane can impact the reaction's efficiency.

Solvent Polarity and Coordination Effects

The choice of solvent is a critical factor that can dramatically alter the rate, yield, and selectivity of the Henry reaction. Solvents influence the reaction by solvating the reactants, intermediates, and transition states differently, and by participating in specific interactions such as hydrogen bonding.

The polarity of the solvent has a profound effect on reaction kinetics. Computational and experimental studies on the Henry reaction have revealed that the reaction proceeds more slowly in polar protic solvents like water compared to polar aprotic solvents like dimethyl sulfoxide (DMSO). acs.orgnih.gov For the reaction between benzaldehyde and nitropropane, the second-order rate constant was found to be 0.91 M⁻¹s⁻¹ in water, but significantly higher at 52.0 M⁻¹s⁻¹ in DMSO. nih.gov This difference is attributed to the solvation of the reactants and the transition state. In water, the nitronate reactant is strongly stabilized by hydrogen bonds. As the reaction proceeds to the more charge-delocalized transition state, these hydrogen bonds are weakened, leading to a higher activation energy. acs.orgnih.gov In contrast, the ion-dipole interactions in DMSO are less affected in the transition state, resulting in a faster reaction. nih.gov

Solvent choice also impacts product distribution. In some cases, the use of specific solvents can favor the formation of the desired β-nitroalcohol over side products like the dehydrated nitroalkene. mdpi.com For example, in a study using a chiral copper(II) complex, conducting the reaction in methanol resulted in a quantitative yield (99%) of the nitroalcohol product, whereas using solvents like 1,2-dichloroethane (DCE) or toluene led to significant formation of the corresponding nitrostyrene. mdpi.com

Table 1: Effect of Different Solvents on the Henry Reaction Catalyzed by (S)-Cu2/Ag2O Data synthesized from a study on the reaction of o-nitrobenzaldehyde and nitromethane. mdpi.com

| Entry | Solvent | Yield of Nitroalcohol (%) | Yield of Nitroolefin (%) |

| 1 | 1,2-Dichloroethane (DCE) | 12 | 76 |

| 2 | Tetrahydrofuran (THF) | 15 | 35 |

| 3 | Acetonitrile (CH3CN) | 10 | 25 |

| 4 | Toluene | 21 | 61 |

| 5 | Methanol (MeOH) | 99 | - |

| 6 | No Solvent | 44 | 35 |

The coordinating ability of the solvent can also be influential, especially in metal-catalyzed systems. Solvents can compete with the reactants for coordination sites on the metal catalyst, potentially inhibiting the reaction or altering its stereochemical outcome. Therefore, non-coordinating or weakly coordinating solvents are often preferred for such catalytic systems.

Temperature Dependency of Reaction Kinetics and Equilibria

Temperature is a fundamental parameter that affects both the rate (kinetics) and the position of equilibrium in the reversible Henry reaction. According to transition state theory, an increase in temperature generally leads to a higher reaction rate by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. Conversely, lowering the temperature slows down the reaction. mdpi.com

The effect of temperature on reaction outcomes can be complex. In one study, it was observed that heating a nitro-Mannich reaction (a related transformation) to 100 °C led to a high yield in a short time (2 hours), whereas reactions at lower temperatures (80 °C and 60 °C) required longer times and gave lower yields. However, for achieving high stereoselectivity in the Henry reaction, lower temperatures are often favored. mdpi.com Lowering the temperature in a copper-catalyzed reaction of benzaldehyde with nitromethane from room temperature to -17 °C increased the yield of the desired nitroalcohol product from 85% to 98% while minimizing the formation of the dehydrated nitroalkene byproduct. mdpi.com

This temperature dependence arises from the thermodynamic and kinetic control of the reaction. The initial carbon-carbon bond formation is often reversible (retro-Henry reaction). wikipedia.org At higher temperatures, the equilibrium may shift, and side reactions, such as dehydration of the β-nitroalcohol to form a nitroalkene, can become more prominent. organic-chemistry.org Lower temperatures disfavor these elimination pathways and can "lock in" the kinetic product distribution, often leading to higher diastereoselectivity. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) of the reaction, providing insight into the temperature sensitivity of the reaction rate. researchgate.net

Catalyst Structure-Activity Relationship Elucidation

In asymmetric catalysis, the structure of the catalyst is the most critical factor in determining the enantioselectivity and diastereoselectivity of the product. The field of asymmetric Henry reactions has seen the development of numerous catalytic systems, where the activity and selectivity are directly correlated with the catalyst's structural features. niscpr.res.in

The catalyst's performance is a function of the metal center and, more importantly, the chiral ligand bound to it. For instance, in copper-catalyzed Henry reactions, various chiral ligands such as bis(oxazoline)s, diamines, and aminopinane derivatives have been employed. organic-chemistry.orguwindsor.camdpi.com The steric and electronic properties of the ligand create a specific chiral environment around the metal center. This environment dictates how the aldehyde and the nitronate coordinate to the metal, thereby controlling the facial selectivity of the nucleophilic attack.

Structure-activity relationship (SAR) studies involve systematically modifying the catalyst's structure to optimize its performance. Key findings from such studies include:

Ligand Backbone: The rigidity and conformational properties of the ligand's backbone are crucial. For example, binaphthyl-based ligands with their axial chirality have proven effective in creating a well-defined chiral pocket. mdpi.com

Substituents on the Ligand: Sterically demanding groups on the ligand can enhance enantioselectivity by blocking one of the possible approach trajectories of the reactants. Studies on cyclopropenimine organocatalysts have highlighted the critical importance of dicyclohexylamino substituents in mediating both the reaction rate and the enantioselectivity. nih.gov

The Metal Center: Different metals (e.g., Cu, Zn, Co, Cr) exhibit different coordination geometries and Lewis acidity, which affects their catalytic activity. uwindsor.ca Dinuclear zinc catalysts have also been shown to be effective, suggesting that cooperative effects between metal centers can play a role. nih.gov

Counter-ion/Anion: The nature of the anion associated with the catalytic complex can also influence selectivity. In a copper(II) complex, changing the anion from acetate (B1210297) to an in situ-formed oxo-bridged species was found to switch the reaction's selectivity from producing the nitroalcohol to predominantly forming the nitroolefin. mdpi.com

Kinetic studies of different catalyst structures can reveal mechanistic details. For example, comparing the activity of Co-salen and Co-salan (a reduced form) catalysts showed that they produced opposite enantiomers, likely due to different steric environments and hydrogen-bonding capabilities. osti.gov Such detailed investigations are essential for the rational design of new and more efficient catalysts for the synthesis of this compound and other chiral β-nitroalcohols.

Advanced Applications of 1 Cyclohexyl 2 Nitroethanol As a Key Synthetic Building Block

Precursor in the Synthesis of Fine Chemicals

The dual functionality of 1-Cyclohexyl-2-nitroethanol allows it to be a precursor to a variety of fine chemicals through the transformation of its nitro and hydroxyl groups. The nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or eliminated to form an alkene. The hydroxyl group can be oxidized, esterified, or replaced. These transformations provide pathways to important classes of compounds. rsc.org

Key Transformations and Potential Products:

Reduction of the Nitro Group: The most common transformation of aliphatic nitro compounds is their reduction to the corresponding primary amine. This conversion of this compound would yield 2-amino-1-cyclohexylethanol, a vicinal amino alcohol. These compounds are crucial intermediates in the synthesis of pharmaceuticals, such as β-blockers, and as ligands in asymmetric catalysis. rsc.orgwikipedia.org

Nef Reaction: The conversion of the nitro group into a carbonyl group through the Nef reaction would produce α-hydroxy cyclohexylacetaldehyde. α-Hydroxy aldehydes and ketones are valuable precursors for various heterocyclic compounds and are found in many natural products. rsc.org

Dehydration: Elimination of water from this compound leads to the formation of 1-cyclohexyl-2-nitroethene. Nitroalkenes are highly reactive Michael acceptors and are used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions for the synthesis of complex targets. wikipedia.orgcommonorganicchemistry.com

Oxidation of the Hydroxyl Group: Oxidation of the secondary alcohol in this compound would yield 1-cyclohexyl-2-nitroethanone. These α-nitro ketones are precursors to chiral β-nitroalcohols through asymmetric reduction. mdpi.com

The following table summarizes potential transformations of β-nitroalcohols, like this compound, and the resulting classes of fine chemicals.

| Starting Material Class | Reagents and Conditions | Product Class | Significance of Product Class |

| β-Nitroalcohol | H₂, Raney Ni or Pd/C | β-Amino alcohol | Pharmaceutical intermediates, chiral ligands |

| β-Nitroalcohol | Strong base (e.g., NaOH), then strong acid (e.g., H₂SO₄) | α-Hydroxy ketone/aldehyde | Precursors to natural products and heterocycles |

| β-Nitroalcohol | Dehydrating agent (e.g., Ac₂O, heat) | Nitroalkene | Michael acceptors, dienophiles in Diels-Alder reactions |

| β-Nitroalcohol | Oxidizing agent (e.g., PCC, Swern oxidation) | α-Nitro ketone | Intermediates for chiral synthesis |

Integral Chiral Synthon in Enantioselective Organic Synthesis

Chiral β-nitroalcohols are highly sought-after building blocks in asymmetric synthesis. rsc.org The enantioselective Henry (nitroaldol) reaction is one of the most effective methods for their preparation. wikipedia.org In the case of this compound, this would involve the reaction of cyclohexanecarboxaldehyde (B41370) with nitromethane (B149229) in the presence of a chiral catalyst. researchgate.netmdpi.com

Once obtained in enantiomerically pure form, this compound can serve as a chiral synthon, transferring its stereochemistry to subsequent products. The vicinal relationship between the hydroxyl and nitro groups allows for the synthesis of enantiopure vicinal amino alcohols, which are key components in many biologically active molecules and pharmaceuticals. mdpi.comfrontiersin.org

The stereochemical outcome of the Henry reaction can be controlled by using various chiral catalysts, including metal complexes and organocatalysts. The table below presents examples of catalysts used in the asymmetric Henry reaction of aldehydes with nitromethane, illustrating the potential for producing chiral this compound.

| Aldehyde | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Benzaldehyde | Cu(OAc)₂ / Chiral Bis(oxazoline) | - | 95% (R) |

| Cyclohexanecarboxaldehyde | Cu(II) / Chiral BINIM Ligand | - | 83% |

| 3-Phenylpropanal | Cu(OAc)₂ / Chiral Bis(β-amino alcohol) | - | 88% |

| Various Aromatic Aldehydes | Chiral Thiourea Organocatalyst | up to 95:5 | up to 99% |

Data compiled from various sources illustrating typical results for asymmetric Henry reactions. mdpi.comresearchgate.netmdpi.com

Exploratory Potential in Polymer Chemistry, Leveraging Nitro Group Reactivity

While specific studies on the use of this compound in polymer chemistry are not widely reported, its structure suggests potential applications, particularly in the synthesis of polyurethanes. The hydroxyl group allows it to act as a monomer or a chain extender. mdpi.com

In polyurethane synthesis, diols are reacted with diisocyanates to form the polymer backbone. This compound, being a mono-alcohol, could be used as a chain terminator to control molecular weight or as a reactive modifier to introduce specific functionalities into the polymer. When used as a co-monomer with other diols, it could be incorporated into the polymer chain, introducing the nitro group as a pendant functionality.

The presence of the nitro group offers several possibilities:

Post-polymerization Modification: The nitro group can be chemically transformed after the polymer has been formed. For instance, its reduction to an amine would create a polyurethane with pendant amino groups, which could be used for cross-linking or for grafting other molecules.

Altering Polymer Properties: The polar nitro group could influence the physical properties of the polyurethane, such as its solubility, thermal stability, and mechanical properties, by affecting inter-chain interactions.

Formaldehyde Donor: Under certain conditions (e.g., alkaline), β-nitroalcohols can undergo a retro-Henry reaction to release formaldehyde. nih.gov This reactivity has been explored for cross-linking applications in other polymer systems. nih.gov

The table below shows the effect of different diol chain extenders on the properties of polyurethanes, providing a conceptual framework for how this compound might function as a modifying monomer.

| Polyol | Diisocyanate | Chain Extender | Effect on Hard Segment | Resulting Polymer Properties |

| Poly(tetramethylene ether) glycol (PTMEG) | Methylene diphenyl diisocyanate (MDI) | 1,4-Butanediol (BDO) | Forms crystalline hard domains | High modulus, good mechanical strength |

| Poly(propylene glycol) (PPG) | Toluene diisocyanate (TDI) | Diethylene glycol (DEG) | Forms more amorphous hard domains | Softer, more flexible material |

| Polycaprolactone (PCL) | Hexamethylene diisocyanate (HDI) | 1,6-Hexanediol (HDO) | Enhances phase separation | Improved thermal stability |

This table illustrates general principles in polyurethane chemistry. mdpi.comufrgs.br

Scaffold for the Preparation of Complex Organic Molecules

The structural framework of this compound, with its defined connectivity and functional group placement, makes it an excellent scaffold for the synthesis of more complex organic molecules. By sequentially or concurrently modifying the hydroxyl and nitro groups, chemists can build intricate molecular architectures.

This approach is particularly valuable in pharmaceutical synthesis, where β-nitroalcohols are precursors to a wide range of biologically active compounds. frontiersin.orgnih.gov For example, the conversion to β-amino alcohols is a key step in the synthesis of many drugs. wikipedia.org

Furthermore, the nitro group can be used to direct the formation of heterocyclic rings. For instance, the reduction of the nitro group followed by intramolecular cyclization with a suitable electrophile can lead to the formation of various nitrogen-containing heterocycles. Similarly, nitroalkenes derived from this compound can participate in cycloaddition reactions to form cyclic and heterocyclic systems. researchgate.netrsc.org

The following table provides examples of complex molecules and pharmaceutical classes that can be synthesized from β-nitroalcohol precursors.

| β-Nitroalcohol Precursor | Key Transformation(s) | Class of Complex Molecule | Example(s) |

| (R)-2-Nitro-1-phenylethanol | Reduction of nitro group | β-Amino alcohol | Intermediate for Levamisole |

| Various chiral β-nitroalcohols | Reduction of nitro group | β-Blockers | (S)-Propranolol |

| Acyclic β-nitroalcohol | Reduction, acylation, cyclization | Antibiotic subunit | L-Acosamine |

| β-Nitroamine (from aza-Henry) | N-deprotection, cyclization | Lactam | Intermediate for DPC-083 |

This table demonstrates the synthetic utility of the β-nitroalcohol motif in the synthesis of complex, biologically active molecules. wikipedia.orgmdpi.comfrontiersin.org

Analytical and Spectroscopic Methodologies for Research Characterization of 1 Cyclohexyl 2 Nitroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-Cyclohexyl-2-nitroethanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework and are instrumental in verifying the compound's identity and purity.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the nitroethanol side chain.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the protons of the cyclohexyl ring appear as a complex multiplet in the upfield region, generally between 0.90 and 1.73 ppm. rsc.org This signal integrates to 11 protons, representing the five methylene (CH₂) groups and the single methine (CH) proton of the cyclohexane ring attached to the ethanol (B145695) side chain.

The protons on the ethanol portion of the molecule resonate further downfield due to the deshielding effects of the adjacent hydroxyl and nitro groups. The three protons corresponding to the CH(OH) and CH₂(NO₂) groups typically appear as a multiplet between 4.03 and 4.45 ppm. rsc.org The specific chemical shifts and coupling patterns within this region are crucial for confirming the connectivity of the side chain. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl protons (-C₆H₁₁) | 0.90 - 1.73 | Multiplet (m) | 11H |

| Methine and Methylene protons (-CH(OH)CH₂(NO₂)) | 4.03 - 4.45 | Multiplet (m) | 3H |

| Hydroxyl proton (-OH) | Variable | Broad Singlet (br s) | 1H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the carbon skeleton of this compound.

The spectrum shows a series of peaks corresponding to the eight carbon atoms of the molecule. The carbons of the cyclohexyl ring typically resonate in the range of 25 to 48 ppm. The carbon atom attached to the ethanol side chain (C1 of the ring) will be shifted slightly downfield within this range. The two carbons of the ethanol side chain are significantly deshielded by the electronegative oxygen and nitrogen atoms. The carbon atom bonded to the hydroxyl group (-CH(OH)-) is expected to appear in the 65-75 ppm region, while the carbon bonded to the nitro group (-CH₂(NO₂)-) is typically found further downfield, around 75-85 ppm.

| Carbon Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|

| Cyclohexyl carbons (C2, C3, C4, C5, C6) | ~ 25 - 35 |

| Cyclohexyl carbon (C1) | ~ 40 - 48 |

| -CH(OH)- | ~ 65 - 75 |

| -CH₂(NO₂) | ~ 75 - 85 |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography is an essential tool for assessing the purity of this compound and, crucially, for determining its enantiomeric composition. Since the molecule contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC is the method of choice for separating and quantifying these enantiomers.

The determination of enantiomeric excess (ee) is typically performed using a chiral stationary phase. Common columns used for this separation include Chiralpak AD-H and Chiralcel OD-H. The mobile phase usually consists of a mixture of hexane and isopropanol. The specific ratio of these solvents, along with the flow rate, can be optimized to achieve baseline separation of the (R) and (S) enantiomers.

For example, using a Chiralpak AD-H column with a mobile phase of 95:5 hexane:isopropanol at a flow rate of 0.7 mL/min, the (S) and (R) enantiomers have been reported to have retention times of 23.4 and 21.5 minutes, respectively. In another method using a Chiralcel OD-H column with 90:10 hexane:isopropanol at 1.0 mL/min, the (S) enantiomer eluted at 15.8 minutes and the (R) enantiomer at 13.5 minutes. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Chiral Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (t_R) - Major Enantiomer (S) | Retention Time (t_R) - Minor Enantiomer (R) |

|---|---|---|---|---|

| Chiralpak AD-H | 95:5 | 0.7 | 23.4 min | 21.5 min |

| Chiralcel OD-H | 90:10 | 1.0 | 15.8 min | 13.5 min |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₈H₁₅NO₃, corresponding to a molecular weight of approximately 173.21 g/mol . In techniques like electrospray ionization (ESI), the compound may be observed as a protonated molecule [M+H]⁺ at m/z 174.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 173 may be observed, though it can be weak. Common fragmentation pathways include the loss of the nitro group (NO₂), resulting in a fragment ion at m/z 127 ([M-46]⁺). Another typical fragmentation is the loss of a water molecule (H₂O) from the molecular ion, yielding a peak at m/z 155 ([M-18]⁺). Cleavage of the cyclohexyl ring can also occur, leading to characteristic fragments, with a prominent peak often seen at m/z 83, corresponding to the cyclohexyl cation [C₆H₁₁]⁺.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 174 | [M+H]⁺ (protonated molecule) |

| 173 | [M]⁺ (molecular ion) |

| 155 | [M-H₂O]⁺ |

| 127 | [M-NO₂]⁺ |

| 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral molecules that measures their ability to rotate the plane of polarized light. This measurement is a rapid method for assessing the chiral purity of a sample of this compound. The specific rotation, [α], is a standardized value that depends on the compound, concentration, solvent, path length, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).

An enantiomerically pure sample will exhibit a specific rotation value characteristic of that enantiomer. For example, a sample of (S)-1-Cyclohexyl-2-nitroethanol with 98% enantiomeric excess was reported to have a specific rotation of [α]D²⁵ = +51.3 (c = 0.76 in CH₂Cl₂). A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. The measured optical rotation of a sample can be compared to the known value of the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic peaks for this compound include:

A strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

Multiple sharp peaks between 2950 and 2850 cm⁻¹ corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the ethanol side chain.

A strong, sharp absorption band around 1550 cm⁻¹ due to the asymmetric stretching vibration of the nitro group (N-O).

A medium to strong absorption band near 1380 cm⁻¹ corresponding to the symmetric stretching vibration of the nitro group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch | Hydroxyl (-OH) |

| 2950 - 2850 | C-H stretch (sp³) | Cyclohexyl and Alkyl |

| ~ 1550 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~ 1380 | N-O symmetric stretch | Nitro (-NO₂) |

Q & A

Q. Validation :

- NMR : Confirm the presence of the nitro group (δ ~4.5 ppm for CH₂NO₂) and cyclohexyl protons (δ ~1.2–1.8 ppm).

- HPLC with chiral columns (e.g., Chiralpak IC) to assess enantiopurity if asymmetric synthesis is attempted .

- IR spectroscopy : Look for NO₂ asymmetric stretching (~1540 cm⁻¹) and OH stretching (~3400 cm⁻¹) .

How should researchers handle this compound to ensure laboratory safety?

Q. Key precautions :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers and heat sources (stable below 25°C).

- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and neutralize with weak bases (e.g., sodium bicarbonate) .

Q. Safety thresholds :

What spectroscopic databases are reliable for characterizing this compound?

- NIST Chemistry WebBook : Provides IR, NMR, and mass spectrometry reference data for structurally similar nitroalcohols .

- PubChem : Validates molecular formula (C₈H₁₅NO₃) and IUPAC naming conventions .

- CAS Common Chemistry : Cross-references CAS registry numbers and safety protocols under CC-BY-NC 4.0 licensing .

Advanced Research Questions

How can enantioselective synthesis of this compound be optimized using chiral catalysts?

Q. Methodology :

- Catalyst screening : Test organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(II)-BOX) to induce asymmetry in the Henry reaction.

- Chromatographic analysis : Use Chiralpak IC columns (Hex/IPA = 97:3, 1 mL/min) to resolve enantiomers; retention times differ by ~2.5 minutes (major: 28.7 min, minor: 31.2 min) .

- Enantiomeric excess (ee) : Calculate using peak area ratios from HPLC traces. Aim for ≥90% ee by adjusting catalyst loading (5–10 mol%) and reaction temperature (0–25°C).

Q. Challenges :

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?